molecular formula C17H24N4O4S B5548871 [(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone

Cat. No.: B5548871
M. Wt: 380.5 g/mol
InChI Key: JLTQALQYDYCKBX-CABCVRRESA-N
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Description

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone is a complex organic compound with a unique structure that includes a thieno[3,4-b]pyrazine core, a methoxypyrimidinyl group, and a methylbutenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,4-b]pyrazine core, the introduction of the methoxypyrimidinyl group, and the attachment of the methylbutenyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, [(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of [(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone: shares structural similarities with other thieno[3,4-b]pyrazine derivatives and methoxypyrimidinyl compounds.

    Thieno[3,4-b]pyrazine derivatives: These compounds are known for their diverse biological activities and are studied for their potential therapeutic applications.

    Methoxypyrimidinyl compounds: These compounds are often explored for their roles in medicinal chemistry and as intermediates in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-12(2)4-5-20-6-7-21(15-11-26(23,24)10-14(15)20)16(22)13-8-18-17(25-3)19-9-13/h4,8-9,14-15H,5-7,10-11H2,1-3H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQALQYDYCKBX-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=C(N=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=C(N=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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